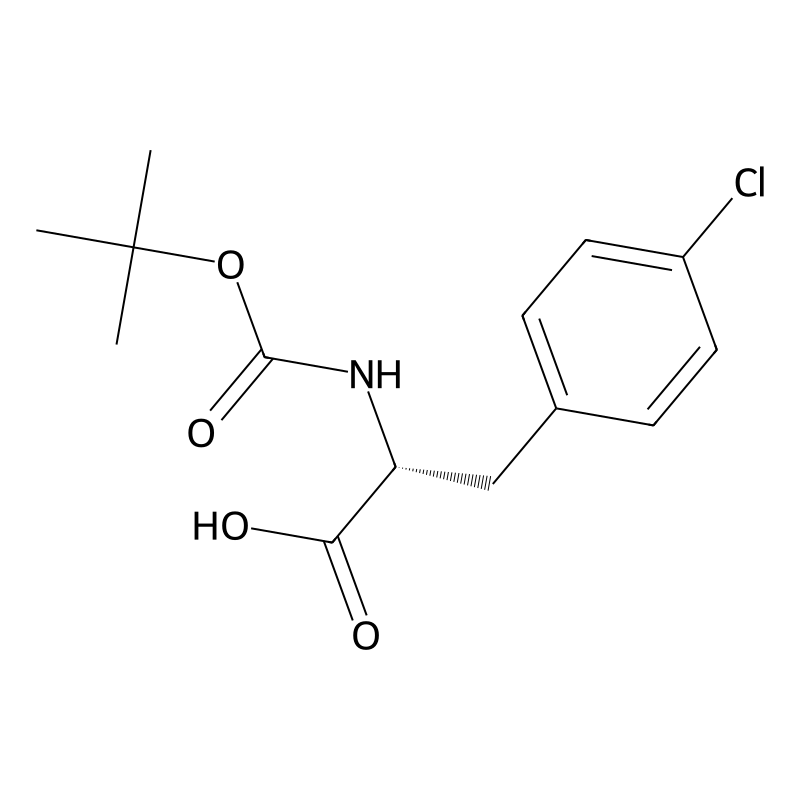

Boc-D-Phe(4-Cl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-4-chloro-D-phenylalanine, also known as N-Boc-4-chloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) with a protecting group (Boc) and a chlorine atom attached. It is primarily used in peptide synthesis research [, ].

Peptide Synthesis:

Boc-Cl-D-Phe is a valuable building block for the construction of peptides containing D-Phe residues. The Boc group protects the amino group of D-Phe, allowing for selective coupling with other amino acids during peptide chain assembly. The chlorine atom enhances the reactivity of the molecule, facilitating efficient coupling reactions with other protected amino acids or peptide fragments [, ].

Here are some specific applications of Boc-Cl-D-Phe in peptide synthesis:

- Synthesis of D-peptide mimics of natural L-peptides: D-peptides are mirror images of naturally occurring L-peptides and can exhibit different biological properties. Boc-Cl-D-Phe can be used to synthesize D-peptide analogs of bioactive L-peptides to study their structure-function relationships and potential therapeutic applications.

- Incorporation of D-Phe into bioactive peptides: D-Phe can be incorporated into peptides to improve their stability and resistance to enzymatic degradation. Boc-Cl-D-Phe facilitates the incorporation of D-Phe at specific positions within the peptide sequence.

- Development of peptidomimetics: Peptidomimetics are small molecules that mimic the structure and function of peptides. Boc-Cl-D-Phe can be used to create novel peptidomimetics with improved potency, selectivity, and pharmacokinetic properties.

Other Potential Applications:

While the primary application of Boc-Cl-D-Phe is in peptide synthesis, there is ongoing research exploring its potential in other areas, such as:

- Development of novel materials: The unique properties of Boc-Cl-D-Phe, including its chirality and reactivity, could be utilized in the design and synthesis of novel materials with specific functionalities.

- Probing protein-protein interactions: Boc-Cl-D-Phe can be used to label specific amino acid residues in proteins, which can be helpful in studying protein-protein interactions.

Boc-D-Phe(4-Cl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine, specifically modified with a chlorine atom at the para position of the phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 299.75 g/mol . This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during

- Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the free amino group to react with carboxylic acids to form peptides.

- Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, making it useful in synthesizing more complex molecules.

- Deprotection Reactions: The Boc group can be removed using acids such as hydrochloric acid or trifluoroacetic acid, facilitating further functionalization of the molecule.

The synthesis of Boc-D-Phe(4-Cl)-OH typically involves several steps:

- Starting Materials: The synthesis begins with D-phenylalanine.

- Chlorination: The para position of the phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

- Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Purification: The product is purified using techniques like column chromatography to isolate Boc-D-Phe(4-Cl)-OH from byproducts.

Boc-D-Phe(4-Cl)-OH has several applications in scientific research and industry:

- Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis.

- Drug Development: Its derivatives may be explored for pharmaceutical applications due to their potential biological activity.

- Research Tool: It serves as a model compound for studying reaction mechanisms involving amino acids and their derivatives.

Interaction studies involving Boc-D-Phe(4-Cl)-OH focus on its binding affinity and activity against various biological targets. Research has shown that modifications like chlorination can significantly alter its interaction profiles compared to non-chlorinated analogs. Specific studies have investigated its role as an inhibitor for certain cytochrome P450 enzymes, indicating potential implications in drug metabolism and interactions .

Boc-D-Phe(4-Cl)-OH shares structural similarities with other phenylalanine derivatives. Below is a comparison highlighting its uniqueness:

Boc-D-Phe(4-Cl)-OH stands out due to its specific chlorine substitution, which enhances its reactivity and potential biological interactions compared to other derivatives. This unique feature makes it an interesting subject for further research in medicinal chemistry and peptide synthesis.

Molecular Geometry and Chirality

N-tert-Butoxycarbonyl-D-4-chlorophenylalanine represents a protected amino acid derivative with distinct stereochemical properties arising from its D-configuration and substituted aromatic system [1]. The compound exhibits a molecular formula of C14H18ClNO4 with a molecular weight of 299.75 g/mol, featuring a chiral center at the alpha carbon position [1] [8]. The overall molecular architecture encompasses a 4-chlorophenyl side chain attached to the D-phenylalanine backbone, which is protected at the amino terminus by a tert-butoxycarbonyl group [6].

The spatial arrangement of atoms within this molecule creates a three-dimensional structure where the stereogenic center adopts the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [8]. The tert-butoxycarbonyl protecting group introduces additional conformational complexity due to the presence of both cis and trans rotameric forms about the carbamate bond [12]. This conformational behavior differs significantly from standard peptide bonds, as the energy barrier for rotation is considerably lower due to the ester oxygen replacing a peptide carbon-hydrogen group [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H18ClNO4 | [1] |

| Molecular Weight (g/mol) | 299.75 | [1] |

| IUPAC Name | (2R)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [8] |

| Optical Activity [α]20/D | −26±2°, c = 1% in ethyl acetate | [1] |

| Melting Point (°C) | ~110 | [1] |

Absolute Configuration Determination

The absolute configuration of N-tert-Butoxycarbonyl-D-4-chlorophenylalanine has been established through correlation with D-glyceraldehyde using the D/L nomenclature system traditionally employed for amino acids [10]. The stereogenic center at the alpha carbon position exhibits the R configuration when applying the Cahn-Ingold-Prelog priority rules, where the carboxyl group receives highest priority, followed by the amino group, the 4-chlorobenzyl side chain, and finally the hydrogen atom [14].

Determination of absolute configuration relies on several complementary approaches including chemical correlation methods, X-ray crystallographic analysis, and optical activity measurements [14]. The compound displays a specific rotation of [α]20/D = −26±2° when measured at a concentration of 1% in ethyl acetate, confirming its D-configuration through comparison with established standards [1]. This negative optical rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction, consistent with the D-amino acid stereochemistry [10].

The stereochemical assignment has been further validated through Nuclear Magnetic Resonance spectroscopy, where the chemical environment of the alpha proton and the coupling patterns with adjacent nuclei provide definitive evidence for the spatial arrangement of substituents [43] [44]. The presence of the 4-chloro substituent does not alter the fundamental stereochemical properties of the D-phenylalanine backbone but does influence the electronic environment around the chiral center [16].

Impact of 4-Chloro Substituent on Aromatic Ring Electronics

The 4-chloro substituent exerts significant electronic effects on the aromatic ring system through both inductive and resonance mechanisms [16] [17]. Chlorine, being more electronegative than carbon, withdraws electron density from the benzene ring through an inductive effect, simultaneously reducing the overall electron density of the aromatic system [20] [22]. However, this electron-withdrawing inductive effect is partially counterbalanced by resonance donation from the chlorine lone pairs into the aromatic pi system [18] [21].

The para position of the chlorine substituent allows for optimal resonance interaction with the aromatic ring, where the lone pairs on chlorine can delocalize into the benzene pi system, particularly stabilizing positive charge at the ortho and para positions [16] [19]. This dual electronic behavior classifies chlorine as a weakly deactivating group that maintains ortho-para directing properties in electrophilic aromatic substitution reactions [18] [20].

| Electronic Effect | Mechanism | Impact on Reactivity | Reference |

|---|---|---|---|

| Inductive Withdrawal | Electronegativity difference | Reduces overall electron density | [20] |

| Resonance Donation | Lone pair delocalization | Stabilizes ortho/para positions | [18] |

| Net Effect | Combined influence | Weakly deactivating, ortho-para directing | [16] |

The electronic modifications induced by the 4-chloro substituent manifest in observable changes to the compound's physicochemical properties [23]. The electron-withdrawing nature of chlorine increases the acidity of the carboxyl group slightly compared to the unsubstituted phenylalanine derivative, while simultaneously affecting the basicity of the amino group [16]. These electronic perturbations also influence the compound's interaction with biological systems, particularly its binding affinity to amino acid transporters [27].

Comparative Analysis with Ortho/Meta Substituted Analogues

The positional isomerism of chlorinated phenylalanine derivatives reveals significant differences in electronic properties, biological activity, and synthetic accessibility [24] [27]. Comparative studies of 2-chloro (ortho), 3-chloro (meta), and 4-chloro (para) substituted phenylalanine analogues demonstrate distinct patterns of molecular behavior and biological recognition [27] [28].

The ortho-substituted 2-chlorophenylalanine derivative exhibits enhanced selectivity for the large amino acid transporter 1 compared to the large amino acid transporter 2, with binding affinity increasing proportionally to halogen size [27]. This selectivity arises from specific hydrophobic interactions within the transporter binding pocket that favor the ortho position for larger halogen substituents [27]. The meta-substituted 3-chlorophenylalanine shows the highest overall affinity for both transporters, with the meta position providing optimal geometric complementarity for the transporter binding sites [27].

| Position | Electronic Effect | Transporter Selectivity | Synthetic Yield | Reference |

|---|---|---|---|---|

| 2-Chloro (ortho) | Inductive withdrawal + resonance donation | High LAT1 selectivity | Moderate | [27] |

| 3-Chloro (meta) | Inductive withdrawal only | Enhanced affinity for both LAT1 and LAT2 | Moderate | [27] |

| 4-Chloro (para) | Inductive withdrawal + resonance donation | Moderate selectivity | Highest | [27] [28] |

The synthesis of pure positional isomers presents distinct challenges, with direct chlorination of phenylalanine yielding varying ratios of ortho, meta, and para products alongside dichlorinated species [28]. The para-substituted product typically forms in the highest yield during direct chlorination procedures, making it the most synthetically accessible of the three isomers [28]. However, complete separation of these isomers requires sophisticated chromatographic techniques due to their similar physical properties [28].

Electronic differences between the positional isomers manifest in their aromatic substitution patterns and reactivity profiles [19] [21]. The ortho and para positions benefit from resonance stabilization through chlorine lone pair donation, while the meta position experiences only the inductive electron-withdrawing effect [19]. This electronic differentiation influences the compounds' behavior in subsequent chemical transformations and their interaction with biological macromolecules [24].

Crystallographic Characterization Challenges

The crystallographic analysis of N-tert-Butoxycarbonyl-D-4-chlorophenylalanine presents several technical challenges arising from the conformational flexibility of the tert-butoxycarbonyl protecting group and the tendency of protected amino acids to form oils rather than well-defined crystals [31] [35]. The presence of both cis and trans rotameric forms of the carbamate bond in solution complicates crystal packing arrangements and often results in disorder within the crystal lattice [12] [36].

Protected amino acid derivatives, particularly those containing bulky protecting groups like tert-butoxycarbonyl, frequently exhibit crystallization difficulties that require specialized techniques for successful structure determination [31] [35]. The tert-butoxycarbonyl group's conformational freedom leads to multiple possible orientations within the crystal lattice, often resulting in positional disorder that must be modeled using split-site refinement procedures [36].

Successful crystallization of Boc-protected amino acids often requires the addition of seed crystals and specific solvent conditions to induce nucleation and promote crystal growth [31]. The choice of crystallization solvent significantly affects the resulting crystal quality, with weakly polar solvents generally providing better results for these hydrophobic, protected derivatives [31]. Temperature control during crystallization proves critical, as the conformational equilibrium between rotameric forms is temperature-dependent [12].

| Challenge | Origin | Solution Approach | Reference |

|---|---|---|---|

| Conformational Disorder | Boc group rotation | Split-site refinement modeling | [36] |

| Poor Crystal Quality | Flexible protecting group | Seed crystal addition | [31] |

| Oil Formation | Hydrophobic character | Specialized solvent systems | [31] |

| Temperature Sensitivity | Rotameric equilibrium | Controlled crystallization conditions | [12] |

The analysis of short contacts and intermolecular interactions in halogenated amino acid crystals reveals that crystal packing is predominantly determined by hydrogen bonding interactions of the amide groups and acidic hydrogens of the stereogenic center [35]. The 4-chloro substituent may participate in weak halogen bonding interactions, though these are generally less significant than the primary hydrogen bonding network [35]. The overall crystal stability relies heavily on dispersion forces, which become increasingly important with the inclusion of the bulky tert-butoxycarbonyl protecting group and the chlorinated aromatic system [35].

XLogP3

GHS Hazard Statements

H314 (98.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive